molecular formula C14H25NO2 B14686402 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane CAS No. 36398-78-4

2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane

Cat. No.: B14686402
CAS No.: 36398-78-4
M. Wt: 239.35 g/mol
InChI Key: YTOGJSAVUCOBCI-UHFFFAOYSA-N
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Description

2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane is a synthetic organic compound with the molecular formula C14H25NO2. This compound is known for its unique bicyclic structure, which includes a norbornane ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane involves several steps. One common method includes the reaction of 3-methylnorbornane with propionyl chloride in the presence of a base to form the propionyl derivative. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles like halides or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane can be compared with other similar compounds, such as:

    2-(N-Acetyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane: This compound has an acetyl group instead of a propionyl group, which can influence its reactivity and biological activity.

    2-(N-Butyryl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane: The butyryl derivative has a longer carbon chain, affecting its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

CAS No.

36398-78-4

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]propanamide

InChI

InChI=1S/C14H25NO2/c1-3-14(17)15(6-7-16)9-13-10(2)11-4-5-12(13)8-11/h10-13,16H,3-9H2,1-2H3

InChI Key

YTOGJSAVUCOBCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCO)CC1C(C2CCC1C2)C

Origin of Product

United States

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